2-[4-(Aminomethyl)phenyl]ethan-1-ol
Overview
Description
2-[4-(Aminomethyl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is also known by its IUPAC name, 2-[4-(aminomethyl)phenyl]ethanol . This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. It is commonly used in research and development due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]ethan-1-ol typically involves the reduction of corresponding nitro compounds or the reductive amination of aldehydes or ketones . One common method is the reduction of 4-(nitromethyl)phenyl ethan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-formylphenyl ethan-1-ol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity . The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)benzaldehyde or 4-(aminomethyl)acetophenone.
Reduction: Formation of 2-[4-(aminomethyl)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]ethan-1-ol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylamino)phenyl]ethan-1-ol
- 2-[4-(Dimethylamino)phenyl]ethan-1-ol
- 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol
Uniqueness
2-[4-(Aminomethyl)phenyl]ethan-1-ol is unique due to its specific combination of an aminomethyl group and a hydroxyl group attached to a phenyl ring. This structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and the ability to form hydrogen bonds . These characteristics make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFCILZTYPZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626806 | |
Record name | 2-[4-(Aminomethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-18-0 | |
Record name | 2-[4-(Aminomethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(aminomethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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